molecular formula C14H18Cl2N4 B14309520 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 112747-46-3

3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14309520
CAS No.: 112747-46-3
M. Wt: 313.2 g/mol
InChI Key: NYTSGRPNODHPPL-UHFFFAOYSA-N
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Description

3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: is a synthetic organic compound characterized by its unique structure, which includes two chlorocyclohexene groups attached to a dihydrotetrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the following steps:

    Formation of Chlorocyclohexene: The starting material, cyclohexene, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 2-chlorocyclohexene.

    Tetrazine Formation: The chlorocyclohexene is then reacted with hydrazine hydrate and a suitable oxidizing agent, such as sodium nitrite, to form the tetrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazine ring.

    Reduction: Reduced forms of the tetrazine ring.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(2-bromocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
  • 3,6-Bis(2-fluorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
  • 3,6-Bis(2-methylcyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine

Uniqueness

3,6-Bis(2-chlorocyclohex-1-en-1-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, and methyl analogs, which may have different chemical and biological properties.

Properties

CAS No.

112747-46-3

Molecular Formula

C14H18Cl2N4

Molecular Weight

313.2 g/mol

IUPAC Name

3,6-bis(2-chlorocyclohexen-1-yl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C14H18Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H2,(H,17,18)(H,19,20)

InChI Key

NYTSGRPNODHPPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C2=NNC(=NN2)C3=C(CCCC3)Cl)Cl

Origin of Product

United States

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